molecular formula C8H11NO3 B2808717 2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid CAS No. 1781193-08-5

2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid

Cat. No. B2808717
CAS RN: 1781193-08-5
M. Wt: 169.18
InChI Key: PVGXYSDGVGODPF-UHFFFAOYSA-N
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Description

“2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid” is a chemical compound with the molecular formula C8H11NO3 . It has a molecular weight of 169.18 . The compound is also known as 3-Isoxazoleacetic acid, 4-(1-methylethyl)- .


Molecular Structure Analysis

The molecular structure of “2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid” consists of an oxazole ring attached to a propan-2-yl (isopropyl) group at the 4-position and an acetic acid group at the 2-position . The InChI code for this compound is 1S/C8H11NO3/c1-5(2)6-4-12-9-7(6)3-8(10)11/h4-5H,3H2,1-2H3,(H,10,11) .

It is stored at a temperature of 4 degrees Celsius . The compound’s InChI key is PVGXYSDGVGODPF-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Synthesis and Physical-Chemical Properties

  • The synthesis and investigation of the physical-chemical properties of derivatives of 1,2,4-triazole, which contain thiophene nuclei and are related to 2-(1,2,4-triazoles-3-iltio)acetic acids, have been explored. These compounds display a range of biological activities and can be intermediates for the synthesis of various chemical structures (Salionov, 2015).

Ligand Efficiency in Catalysis

  • The transformation of cis-2-amino-3,3-dimethyl-1-indanol into an enantiomerically pure phosphorus-containing oxazoline has been reported. This oxazoline was used as an efficient ligand for palladium-catalyzed enantioselective allylic amination reactions (Sudo & Saigo, 1997).

Conformational Analysis of Homo-Oligomers

  • A study focused on the synthesis and conformational analysis of homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac). These homo-oligomers tend to fold into a helical structure in water, making them suitable for biological systems (Luppi et al., 2004).

Development of New Chemical Compounds

  • Research on the synthesis and characterization of alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates, with focus on establishing their identity and structure, has been conducted (Tatyana et al., 2019).

Synthesis of Aldehyde Building Blocks

  • The synthesis of tert-butoxycarbonyl-perhydro-1',3'-oxazine-2'-yl acetic acid and similar compounds, along with their potential applications in the combinatorial solid-phase synthesis of novel peptide isosteres, has been detailed (Groth & Meldal, 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .

Future Directions

The future directions for “2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications. Given the wide range of activities exhibited by oxazole derivatives , there may be potential for the development of new drugs based on these structures.

properties

IUPAC Name

2-(4-propan-2-yl-1,2-oxazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(2)6-4-12-9-7(6)3-8(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGXYSDGVGODPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CON=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1781193-08-5
Record name 2-[4-(propan-2-yl)-1,2-oxazol-3-yl]acetic acid
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